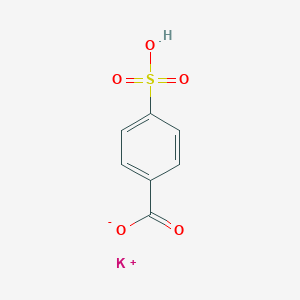

potassium;4-sulfobenzoate

Description

Historical Trajectories and Foundational Concepts in Sulfonation of Aromatic Systems

The sulfonation of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. wikipedia.orgwikipedia.org Its history dates back to the early 19th century, when chemists first observed that aromatic compounds could react with sulfuric acid to introduce a sulfonic acid (-SO₃H) group. numberanalytics.comnumberanalytics.com This discovery laid the groundwork for the production of a wide array of synthetic dyes and pharmaceuticals, fundamentally shaping the chemical industry. wikipedia.orgbritannica.com

The core of the reaction involves an electrophile attacking the electron-rich benzene (B151609) ring. In this case, the actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, generated from concentrated or fuming sulfuric acid (oleum). numberanalytics.comwikipedia.orgwikipedia.org The reaction mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, before a proton is lost to restore aromaticity. numberanalytics.com

A key feature that distinguishes sulfonation from many other electrophilic aromatic substitutions, such as nitration, is its reversibility. wikipedia.org Sulfonation occurs under concentrated acidic conditions, while the reverse reaction, desulfonation, is favored in hot, dilute aqueous acid. wikipedia.org This reversibility is a powerful tool in organic synthesis, allowing the sulfonic acid group to be used as a temporary blocking or directing group to control the position of other substituents on the aromatic ring. wikipedia.org

Over the years, the methodology has evolved beyond simply using sulfuric acid. Other sulfonating agents like chlorosulfuric acid and sulfur trioxide itself are now commonly used, each offering different levels of reactivity. numberanalytics.comwikipedia.org Specialized named reactions, such as the Piria reaction (1851) and the Tyrer sulfonation process (1917), highlight the historical development of techniques to achieve specific sulfonation outcomes. wikipedia.org

Evolution of Research on Benzene Sulfonates and Their Derivatives in Contemporary Chemistry

Benzene sulfonates and their derivatives are not merely historical curiosities; they remain a vibrant area of modern chemical research. Their utility stems from the unique properties imparted by the sulfonate group, which is highly polar and can render otherwise insoluble organic compounds water-soluble. numberanalytics.combritannica.com This property is fundamental to their widespread use as detergents and surfactants, such as linear alkylbenzene sulfonates. wikipedia.orgbritannica.comontosight.ai

In the realm of pharmaceuticals, the sulfonation of anilines was a critical step in the development of sulfa drugs, the first class of broad-spectrum antibacterial agents. wikipedia.orgnih.gov Contemporary research continues to explore benzenesulfonate (B1194179) derivatives for novel therapeutic applications. For instance, a series of 2-substituted quinolin-4-yl-benzenesulfonate derivatives have been synthesized and evaluated for their antiproliferative activity, showing promise as tubulin polymerization inhibitors for cancer therapy. nih.gov Furthermore, sulfonate derivatives of the natural compound daidzein (B1669772) have been shown to possess enhanced pharmaceutical properties, including improved water and fat solubility and greater anti-inflammatory activity compared to the parent molecule. nih.gov

The applications of benzene sulfonates extend into materials science and catalysis. The sulfonation of polystyrene, for example, produces sodium polystyrene sulfonate, an important ion-exchange resin used in water softening. wikipedia.org Researchers are also investigating the use of these compounds in creating more environmentally friendly alternatives to traditional surfactants and in improving wastewater treatment processes. ontosight.ai In synthetic chemistry, arenesulfonates are valued as excellent leaving groups in substitution and elimination reactions. researchgate.net They are also used as dopants to enhance the electrical conductivity of conducting polymers and as ligands in the formation of metal-organic frameworks (MOFs). smolecule.comgoogle.com

Establishing the Academic Significance of Potassium;4-Sulfobenzoate (B1237197) within Specialized Chemical Domains

Within the diverse family of benzene sulfonate derivatives, potassium;4-sulfobenzoate (also known as potassium 4-carboxybenzenesulfonate) stands out as a compound with distinct academic and research value. ontosight.aiontosight.ai It is a bifunctional molecule, possessing both a carboxylic acid group and a sulfonic acid group in a para arrangement on the benzene ring, which is neutralized as a potassium salt. smolecule.comontosight.ai This dual functionality makes it a versatile building block in several specialized areas of chemistry.

Its chemical formula is C₇H₅KO₅S, and it typically presents as a white crystalline powder that is highly soluble in water. ontosight.aiontosight.ai This solubility is a key attribute for its use in various aqueous-phase applications. ontosight.ai

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₅KO₅S | ontosight.aiontosight.ai |

| Molecular Weight | ~240.28 g/mol | pharmacompass.com |

| Appearance | White crystalline powder | ontosight.aiontosight.ai |

| Solubility | Soluble in water | ontosight.aiontosight.ai |

| Melting Point | Approximately 300°C | ontosight.ai |

In the field of materials science , this compound has been investigated as an intercalating agent in the synthesis of polymer nanocomposites. Its incorporation helps to exfoliate clay platelets within a polymer matrix, such as poly(butylene terephthalate) (PBT), leading to significant improvements in the material's mechanical properties, thermal stability, and flame retardancy. smolecule.com

In coordination chemistry , the compound's two functional groups (carboxylate and sulfonate) allow it to act as a versatile ligand for metal ions. This has been exploited in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). smolecule.comacs.org A notable area of research involves its use with rare earth elements. Studies have shown that the 4-sulfobenzoate anion can sensitize the luminescence of europium (Eu³⁺) and terbium (Tb³⁺) ions. mdpi.com In one study, anion exchange reactions between layered gadolinium-europium-terbium basic chlorides and this compound resulted in the intercalation of the sulfobenzoate anion, which in turn sensitized the luminescence of the lanthanide ions, demonstrating its potential for creating new optical materials. mdpi.com

Furthermore, its role as a building block in organic synthesis is significant. It serves as a key intermediate in the production of certain pharmaceuticals, including some antihistamines and anti-inflammatory agents, as well as in the synthesis of azo dyes. ontosight.aiontosight.ai For example, it can be used to synthesize an unsymmetrical trinickel metal complex, where the 4-sulfobenzoate acts as an axial ligand, influencing the complex's structural and electrochemical properties. mdpi.com

The synthesis of this compound itself can be achieved through methods such as the neutralization of 4-sulfobenzoic acid with potassium hydroxide (B78521) or the direct sulfonation of 4-carboxybenzoic acid followed by neutralization. ontosight.ai Its unique combination of properties—water solubility, thermal stability, and dual functional groups—ensures its continued relevance in advanced chemical research, from the development of novel materials to the synthesis of complex molecular architectures. smolecule.comontosight.aiontosight.ai

Properties

IUPAC Name |

potassium;4-sulfobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRJBUPXKDXDLG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium;4 Sulfobenzoate: Pathways, Optimization, and Scalability

Classical and Modern Approaches to the Synthesis of 4-Sulfobenzoic Acid Precursors

The regioselective synthesis of 4-sulfobenzoic acid is paramount to obtaining the desired final product. Direct sulfonation of benzoic acid is generally not a viable route as the carboxylic acid group is a meta-directing deactivator, leading primarily to the formation of 3-sulfobenzoic acid. Therefore, alternative strategies are employed to achieve the desired para-substitution pattern.

Regioselective Direct Sulfonation of Benzoic Acid Derivatives

A common and effective strategy for the synthesis of 4-sulfobenzoic acid involves a two-step process starting from toluene (B28343). Toluene, possessing an activating methyl group which is an ortho-, para-director, can be selectively sulfonated at the para position.

The sulfonation of toluene is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). spegroup.ruchemicalbook.comyoutube.com The reaction is an electrophilic aromatic substitution where sulfur trioxide (SO3) or its protonated form acts as the electrophile. chemicalbook.com To favor the formation of the para-isomer, p-toluenesulfonic acid, over the ortho-isomer, steric hindrance plays a crucial role. The bulky sulfonic acid group is sterically hindered from attaching to the ortho position by the adjacent methyl group. researchgate.net Reaction conditions can be optimized to maximize the yield of the desired p-toluenesulfonic acid. One patented method involves the simultaneous addition of toluene and sulfur trioxide dissolved in liquid sulfur dioxide to the reaction vessel, which is reported to produce a very high ratio of the para-isomer. orgsyn.org

| Method | Reagents | Key Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Conventional Heating | Toluene, Concentrated H₂SO₄ | Reflux with Dean-Stark trap to remove water | p-Toluenesulfonic acid | spegroup.ruyoutube.com |

| Simultaneous Addition | Toluene, SO₃ in liquid SO₂ | Controlled addition at atmospheric pressure | High-purity p-toluenesulfonic acid | orgsyn.org |

Oxidative Cleavage and Functional Group Interconversion Strategies

Once p-toluenesulfonic acid is synthesized and purified, the next critical step is the oxidation of the methyl group to a carboxylic acid functional group, yielding 4-sulfobenzoic acid. This transformation is a powerful example of side-chain oxidation of an alkylbenzene.

Strong oxidizing agents are required for this conversion. Potassium permanganate (B83412) (KMnO4) in an alkaline or acidic solution is a classic and effective reagent for this purpose. researchgate.netscribd.comyoutube.com The reaction is typically carried out under reflux conditions. scribd.com During the reaction, the purple permanganate ion is reduced to brown manganese dioxide (MnO2). scribd.com Nitric acid has also been employed as an oxidant in this transformation, often at elevated temperatures and pressures. researchgate.net A patent describes the oxidation of p-toluenesulfonic acid to p-sulfobenzoic acid using nitric acid in a closed vessel at 145°C, with the product being isolated as its potassium salt. researchgate.net Another patented process utilizes sodium hypochlorite (B82951) as the oxidant, which offers the advantage of avoiding heavy metal catalysts. google.com

| Oxidizing Agent | Typical Conditions | Yield | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline or acidic solution, reflux | Moderate to good | researchgate.netscribd.com |

| Nitric Acid (HNO₃) | High temperature and pressure | High yield as potassium salt | researchgate.net |

| Sodium Hypochlorite (NaOCl) | Aqueous solution, reflux | ~92% | google.com |

Functional group interconversion strategies can also be envisioned, although the direct oxidation of the methyl group is the most straightforward approach. For instance, the methyl group could be halogenated to a benzyl (B1604629) halide, followed by hydrolysis and subsequent oxidation to the carboxylic acid. However, this multi-step route is generally less efficient than direct oxidation.

Conversion to Potassium Salt: Neutralization and Purification Techniquesorgsyn.org

The final step in the synthesis of potassium;4-sulfobenzoate (B1237197) is the conversion of 4-sulfobenzoic acid to its corresponding potassium salt. This is typically achieved through a straightforward acid-base neutralization reaction with a suitable potassium base, such as potassium hydroxide (B78521) (KOH). researchgate.net The reaction is generally performed in an aqueous solution.

Recrystallization and Precipitation Strategies for Enhanced Purityorgsyn.org

Purification of the synthesized potassium;4-sulfobenzoate is crucial to remove any unreacted starting materials, byproducts from the oxidation step, and inorganic salts. Recrystallization and precipitation are the primary methods employed for this purpose.

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. illinois.edu For this compound, a mixed solvent system of ethanol (B145695) and water can be effective. mnstate.edu The crude salt is dissolved in a minimum amount of hot solvent, and upon slow cooling, the purified this compound crystallizes out, leaving impurities dissolved in the mother liquor. The purity of the recrystallized product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC). ajast.netorientjchem.orgsigmaaldrich.com

Precipitation , often referred to as anti-solvent crystallization, is another powerful purification method. google.com In this technique, a solvent in which the desired compound is soluble (the solvent) is mixed with another solvent in which it is insoluble (the anti-solvent). For this compound, which is soluble in water, an organic solvent like acetone (B3395972) can be used as an anti-solvent. researchgate.net Adding acetone to a concentrated aqueous solution of the crude salt will cause the precipitation of the purified this compound. researchgate.net The choice of solvent and anti-solvent, their ratio, and the rate of addition are critical parameters that need to be optimized to achieve high purity and yield.

| Technique | Solvent System | Principle | Key Considerations |

|---|---|---|---|

| Recrystallization | Ethanol-Water | Differential solubility at varying temperatures | Cooling rate, solvent ratio |

| Precipitation (Anti-solvent) | Water-Acetone | Inducing insolubility by adding a miscible non-solvent | Rate of anti-solvent addition, temperature |

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

One area of focus is the use of more environmentally benign catalysts and reaction conditions. For the sulfonation of toluene, the use of solid acid catalysts, such as sulfonic acid-functionalized activated carbon, can offer advantages over traditional strong acids like sulfuric acid. frontiersin.org These solid catalysts are often reusable, reducing waste and simplifying product workup. researchgate.net Microwave-assisted organic synthesis is another green technique that can be applied. nih.govresearchgate.net Microwave irradiation can significantly reduce reaction times and energy consumption in the sulfonation of toluene. nih.gov

In the oxidation step, replacing hazardous oxidizing agents like potassium permanganate with cleaner alternatives is a key goal. While the use of sodium hypochlorite is an improvement, catalytic oxidation processes using molecular oxygen or hydrogen peroxide as the primary oxidant are highly desirable from a green chemistry perspective.

Furthermore, exploring biosynthetic routes for the production of 4-sulfobenzoic acid or its precursors from renewable feedstocks could offer a long-term sustainable alternative to petroleum-based synthesis. orientjchem.orgnih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving yields and selectivity.

The sulfonation of toluene proceeds via an electrophilic aromatic substitution mechanism. In fuming sulfuric acid, sulfur trioxide (SO₃) is the active electrophile. The pi electrons of the toluene ring attack the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methyl group of toluene, being an electron-donating group, directs the incoming electrophile to the ortho and para positions and stabilizes the carbocation intermediate. A subsequent deprotonation step, typically by a weak base like the hydrogen sulfate (B86663) ion (HSO₄⁻), restores the aromaticity of the ring and yields p-toluenesulfonic acid.

The side-chain oxidation of p-toluenesulfonic acid to 4-sulfobenzoic acid is a more complex process. researchgate.net While the exact mechanism can vary depending on the oxidizing agent, it is generally believed to involve the initial abstraction of a benzylic hydrogen atom. orgsyn.org The benzylic C-H bonds are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation by the adjacent aromatic ring. cdnsciencepub.com This initial step is followed by a series of further oxidation steps that ultimately convert the methyl group into a carboxylic acid. The requirement for at least one benzylic hydrogen explains why alkylbenzenes lacking such hydrogens are resistant to this type of oxidation. researchgate.net

Chemical Reactivity and Derivatization Chemistry of Potassium;4 Sulfobenzoate

Reactions at the Carboxylate Moiety

The carboxylate group is a versatile functional group that can undergo several transformations to create new materials with tailored properties.

The carboxylate group of potassium 4-sulfobenzoate (B1237197) can be converted to its corresponding carboxylic acid (4-sulfobenzoic acid), which then readily participates in esterification and amidation reactions. These reactions are fundamental in synthesizing precursors for functional materials.

Esterification: In the presence of an acid catalyst, 4-sulfobenzoic acid reacts with various alcohols to form esters. This process is crucial for introducing new functionalities and modifying the solubility and thermal properties of the resulting molecules. For instance, reaction with long-chain alcohols can yield surfactant-like molecules, while reaction with diols can produce polyester precursors.

Amidation: The formation of amide bonds is another key transformation of the carboxylate group, typically proceeding via an activated carboxylic acid intermediate. Coupling agents such as dicyclohexylcarbodiimide (DCC) or thionyl chloride can be used to facilitate the reaction with primary and secondary amines. This reaction is instrumental in the synthesis of polyamides and other polymers with high thermal stability and mechanical strength. A variety of amidation reagents have been shown to be effective for coupling carboxylic acids with amines, even in aqueous media. luxembourg-bio.com

| Reaction Type | Reactant | Product Type | Significance |

| Esterification | Alcohol | Ester | Precursor for polyesters, surfactants |

| Amidation | Amine | Amide | Precursor for polyamides, thermally stable materials |

The bifunctional nature of 4-sulfobenzoic acid derivatives makes them suitable monomers for polycondensation reactions. These reactions involve the stepwise formation of ester or amide linkages to build high-molecular-weight polymers. For example, a monomer derived from 2-sulfobenzoic acid has been used in polycondensation reactions to create sulfonated high-molecular-weight aromatic polymers for applications such as proton-exchange membranes. researchgate.netsci-hub.se

While potassium 4-sulfobenzoate itself is not a typical polymerization initiator, other potassium salts, such as potassium persulfate, are widely used as initiators for free-radical polymerization in aqueous systems. researchgate.netyoutube.comsawaint.comnih.gov Potassium persulfate generates sulfate (B86663) free radicals upon thermal or chemical decomposition, which then initiate the polymerization of monomers like acrylamide and acrylic acid. sawaint.com The choice of initiator is critical and depends on factors like solubility and decomposition temperature. youtube.com

| Process | Role of Sulfonated Monomer | Resulting Polymer Type | Application Example |

| Polycondensation | Bifunctional monomer | Poly(arylene ether), Polyamide | Proton-exchange membranes |

| Polymerization Initiation | (By related potassium salts) | Various vinyl polymers | Hydrogels, Flocculants |

Transformations Involving the Sulfonate Group

The sulfonate group (-SO₃⁻) primarily engages in reactions involving ionic interactions, serving as a ligand in coordination chemistry or as an exchangeable anion in inorganic matrices.

Both the sulfonate and carboxylate groups of the 4-sulfobenzoate anion can act as ligands, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. researchgate.netmdpi.comyoutube.com The geometry and connectivity of the 4-sulfobenzoate linker, along with the chosen metal center, dictate the topology and properties of the resulting framework.

The synthesis of these materials often occurs under solvothermal or hydrothermal conditions, where the 4-sulfobenzoate ligand displaces solvent molecules coordinated to the metal center in a ligand exchange process. The incorporation of sulfonate groups into the MOF structure can enhance properties such as gas sorption and catalytic activity. researchgate.net For instance, installing 2-sulfoterephthalate linkers into a MOF has been shown to improve its adsorption functions. nih.gov

The 4-sulfobenzoate anion can be intercalated into the interlayer space of layered double hydroxides (LDHs) through anion exchange. LDHs are a class of materials with positively charged brucite-like layers and charge-balancing anions in the hydrated interlayer region. The resident anions can be exchanged with other anions, such as 4-sulfobenzoate, leading to the formation of new hybrid inorganic-organic materials with modified interlayer spacing and properties.

Aromatic Ring Modifications and Directed Functionalization

The benzene (B151609) ring of potassium 4-sulfobenzoate can undergo substitution reactions, although its reactivity is significantly influenced by the two existing substituents.

The primary mechanism for substitution on the benzene ring is electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are governed by the directing effects of the substituents already present.

Both the carboxylate (-COO⁻K⁺) and the sulfonate (-SO₃⁻) groups are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. chemistrysteps.comlibretexts.orgyoutube.com This deactivation is due to their electron-withdrawing inductive effects. Furthermore, both groups are meta-directors, meaning they direct incoming electrophiles to the positions meta to themselves (i.e., carbons 3 and 5). chemistrysteps.comlibretexts.orgyoutube.comstackexchange.com

| Substituent Group | Reactivity Effect | Directing Effect | Reason |

| -COOH / -COO⁻ | Deactivating | meta | Electron-withdrawing inductive and resonance effects |

| -SO₃H / -SO₃⁻ | Deactivating | meta | Strong electron-withdrawing inductive effect |

Therefore, electrophilic substitution reactions on 4-sulfobenzoic acid, such as nitration or halogenation, are expected to be slow and yield the 3-substituted product.

Under specific conditions, aromatic rings bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.comchemistrysteps.commasterorganicchemistry.comlibretexts.org In this reaction, a nucleophile displaces a leaving group (like a halide) on the ring. The presence of the deactivating carboxylate and sulfonate groups makes the ring electron-deficient, which can facilitate attack by a strong nucleophile, particularly if a good leaving group is present on the ring. chemistrysteps.commasterorganicchemistry.com

Supramolecular Assembly and Self-Organization Principles Driven by Potassium;4-Sulfobenzoate

The molecular structure of this compound, featuring both a carboxylate and a sulfonate group, makes it an exemplary building block in the field of supramolecular chemistry and crystal engineering. These functional groups provide multiple sites for directional, non-covalent interactions, which are fundamental to the principles of molecular recognition and self-assembly. The resulting supramolecular architectures are governed by a delicate interplay of hydrogen bonding, ionic interactions, and other weak forces, leading to the formation of well-defined, multi-dimensional networks.

The primary driving force behind the self-organization of this compound is the formation of strong and directional hydrogen bonds. The sulfonate group (SO₃⁻) is a particularly effective hydrogen bond acceptor. researchgate.netrsc.org It possesses three oxygen atoms, each capable of participating in hydrogen bonding, and studies of organic sulfonates have shown that in more than half of observed crystal structures, all three of these oxygen atoms are involved in hydrogen bonding to strong donors. rsc.org This high propensity for interaction makes the sulfonate moiety a powerful directing group in establishing complex hydrogen-bonding motifs.

The carboxylate group (COO⁻) further enhances this potential, acting as both a hydrogen bond acceptor and, in its protonated state, a donor. The synergistic action of these two groups allows for the creation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons. iucr.org These synthons, which are recurring motifs of intermolecular interactions, serve as the foundational elements that guide the assembly of molecules into larger, ordered structures such as tapes, sheets, or three-dimensional frameworks. iucr.org

Ionic interactions also play a critical role in the assembly process. The electrostatic attraction between the potassium cation (K⁺) and the anionic sulfobenzoate moiety provides the fundamental charge balance and contributes significantly to the lattice energy of the crystalline solid. The potassium ion typically exhibits a high coordination number, interacting with multiple oxygen atoms from neighboring sulfonate and carboxylate groups. This multifaceted coordination by the potassium ion effectively cross-links adjacent molecules, reinforcing the structure initiated by the hydrogen-bonding framework.

The table below summarizes the hydrogen bonding tendencies of the sulfonate group based on a survey of the Cambridge Structural Database (CSD), highlighting its effectiveness in forming these crucial interactions.

| Donor Group | H-Bond Formation Frequency |

| N-H Donors | 87.9% |

| O-H Donors | 88.7% |

This table illustrates the high probability of the sulfonate group to act as a hydrogen bond acceptor when suitable donor groups are present in the crystal structure.

Furthermore, the interplay between the different functional groups can lead to the formation of specific, recurring geometric patterns, or ring motifs, within the supramolecular structure. These motifs are a hallmark of crystal engineering and demonstrate the principle of molecular recognition.

| Motif Designation | Description | Interacting Groups |

| R²₂(8) | A common dimeric ring motif. | Carboxylate-Carboxylate or Amide-Carboxylate interactions |

| R⁴₄(22) | A larger ring motif involving multiple components. | Sulfonate-Amine/Hydroxyl interactions |

| R⁶₆(36) | An extended ring system often seen in complex networks. | Sulfonate-Amine/Hydroxyl interactions |

This table presents examples of supramolecular synthons and ring motifs that are commonly observed in crystal structures involving sulfonate and carboxylate functionalities, showcasing the predictable nature of these interactions. iucr.org

Advanced Applications of Potassium;4 Sulfobenzoate in Specialized Chemical Systems

Role in Polymer Science and Macromolecular Engineering

The bifunctional nature of potassium;4-sulfobenzoate (B1237197) makes it a valuable component in the synthesis and modification of polymers. Its ability to be incorporated into polymer backbones or act as a modifying agent has been exploited to enhance polymer properties and create novel composite materials.

As a Monomer for Copolyester and Polyamide Synthesis

The presence of both a carboxylate and a sulfonate group allows potassium;4-sulfobenzoate to be utilized as a specialty monomer in the synthesis of copolyesters and polyamides. The incorporation of the sulfonate group along the polymer chain can introduce ionic character, which can significantly influence the polymer's properties. For instance, in copolyesters, the introduction of sulfonated monomers can improve dyeability, enhance hydrophilicity, and modify the thermal and mechanical properties of the resulting polymer. researchgate.net

Similarly, in the synthesis of polyamides, the use of sulfonated monomers can lead to polymers with enhanced solubility in polar solvents, improved flame retardancy, and altered surface properties. google.comacs.org The synthesis of sulfonated polyamides can be achieved through various polymerization techniques, including interfacial polymerization and solution polycondensation. google.com The extent of sulfonation can be controlled by the molar ratio of the sulfonated monomer to the other monomers in the polymerization reaction, allowing for the fine-tuning of the final polymer's characteristics. google.com

Intercalating Agent in Nanocomposite Development (e.g., Poly(butylene terephthalate) Nanocomposites)

In the field of nanocomposites, achieving a high degree of exfoliation and dispersion of nanofillers within a polymer matrix is crucial for enhancing the material's properties. This compound has been investigated as an intercalating agent to facilitate the dispersion of layered silicates, such as clays, in polymer matrices. Specifically, in the in-situ polymerization synthesis of poly(butylene terephthalate) (PBT) nanocomposites, 4-sulfobenzoic acid potassium salt has been used to improve the exfoliation of anionic clays. The ionic nature of the sulfonate group can interact with the charged layers of the clay, increasing the interlayer spacing and allowing for better penetration of the polymer chains. This leads to a more homogeneous dispersion of the nanofiller and can result in nanocomposites with improved thermal and mechanical properties.

Dopant in Conducting Polymers (e.g., Polyaniline Nanotubes)

Conducting polymers, such as polyaniline (PANI), require a doping process to achieve high electrical conductivity. This process involves the introduction of a dopant that can either oxidize or reduce the polymer backbone, creating charge carriers. The sulfonate group in this compound makes it a potential candidate for a p-type dopant for conducting polymers.

While direct studies on the use of this compound as a dopant for polyaniline nanotubes are not extensively reported, the use of other sulfonic acids as dopants for PANI is well-established. nih.gov The doping process typically involves treating the PANI with a solution of the dopant, which leads to the protonation of the imine nitrogen atoms in the PANI backbone and the formation of polarons or bipolarons, thereby increasing its conductivity. The size and chemical nature of the dopant anion can influence the morphology and electrical properties of the resulting doped polymer. nih.gov Given its structural similarity to other effective sulfonic acid dopants, this compound could potentially be used to modulate the conductivity and processability of polyaniline and other conducting polymers. rsc.orgcityu.edu.hk

Contribution to Coordination Polymer and Metal-Organic Framework Research

The ability of the 4-sulfobenzoate anion to coordinate with metal ions through both its carboxylate and sulfonate groups makes it a versatile ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their diverse structures and potential applications in areas such as catalysis, gas storage, and luminescence. researchgate.netespublisher.com

Design and Synthesis of Novel Metal-Sulfobenzoate Architectures

The design and synthesis of CPs and MOFs rely on the principles of crystal engineering, where the geometry of the metal ions and the coordination modes of the organic ligands dictate the final architecture of the resulting framework. sc.edunih.govekb.egmdpi.comscispace.com The 4-sulfobenzoate ligand can adopt various coordination modes, acting as a linker between metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.com

The synthesis of these materials is often carried out under solvothermal conditions, where the reaction is performed in a sealed vessel at elevated temperatures. mdpi.com The choice of solvent, temperature, and the metal-to-ligand ratio can influence the final product's structure and properties. Researchers have successfully synthesized a variety of metal-sulfobenzoate architectures with different metal ions, leading to a wide range of structural motifs and topologies. mdpi.comnih.gov

Below is an interactive table summarizing examples of metal-sulfobenzoate coordination polymers and their structural features.

| Metal Ion | Compound Formula | Dimensionality | Structural Features |

| Zinc(II) | [Zn(C₈H₅N₂OS)₂]n | 1D | Zigzag chains |

| Cadmium(II) | {[Cd(bct)(py)₂(H₂O)]·4.5H₂O}n | 1D | Linear polymeric chains |

| Zinc(II) | [{Zn(L)(oba)}·4H₂O]α | 3D | Interpenetrated framework |

| Cadmium(II) | [{Cd₁/₂(L)₁/₂(nipa)₁/₂(H₂O)₁/₂}·(DMF)₁/₂(H₂O)]α | 2D | Porous framework |

Luminescent Properties of Lanthanide Complexes Sensitized by 4-Sulfobenzoate Anion

Lanthanide ions are known for their unique luminescent properties, including sharp emission bands and long luminescence lifetimes. nih.gov However, their direct excitation is often inefficient due to low absorption coefficients. To overcome this, organic ligands that can absorb light and efficiently transfer the energy to the lanthanide ion, a process known as the "antenna effect," are used. nih.govosti.govoaepublish.com

Researchers have synthesized and characterized a range of lanthanide complexes and coordination polymers incorporating the 4-sulfobenzoate ligand, demonstrating its ability to sensitize lanthanide emission. mdpi.com For example, layered gadolinium-europium-terbium hydroxides sensitized with 4-sulfobenzoate have been developed as all-solid-state luminescent thermometers. mdpi.com The luminescence lifetime of these complexes is another important parameter, with longer lifetimes being desirable for applications such as time-resolved bioassays. nih.govresearchgate.net

The following interactive table presents selected photophysical data for lanthanide complexes sensitized by the 4-sulfobenzoate anion.

| Lanthanide Ion | Emission Wavelength (nm) | Luminescence Lifetime (ms) | Quantum Yield (%) |

| Eu³⁺ | ~615 (⁵D₀ → ⁷F₂) | 0.265 | Not specified |

| Tb³⁺ | ~545 (⁵D₄ → ⁷F₅) | Not specified | Not specified |

Applications in Dispersant and Stabilizer Chemistry (Academic Perspectives)

From an academic viewpoint, the efficacy of this compound as a dispersant and stabilizer stems from the presence of the highly polar sulfonate group. This functional group is crucial for imparting electrostatic stabilization to colloidal systems. In aqueous environments, the sulfonate group dissociates, leading to a negatively charged surface on particles to which it adsorbs. This creates repulsive forces between particles, preventing agglomeration and settling, which is a key principle in dispersant and stabilizer science.

The mechanism of stabilization can be understood through the principles of colloid chemistry. The adsorption of the sulfobenzoate moiety onto the surface of pigment or other particulate matter introduces a charged layer. This, in turn, creates an electrical double layer in the surrounding aqueous medium. The resulting electrostatic repulsion between particles is often strong enough to overcome the inherent van der Waals attractive forces, leading to a stable dispersion. The potassium salt form of 4-sulfobenzoic acid is particularly useful due to its high solubility in water.

While specific performance data for this compound as a primary dispersant is not extensively detailed in readily available literature, the underlying principles of using sulfonated aromatic compounds for this purpose are well-established. The effectiveness of such dispersants is typically evaluated by measuring parameters like particle size distribution, zeta potential, and suspension stability over time.

Utility in Specialized Chemical Synthesis and as a Chemical Building Block

The dual functionality of this compound makes it a valuable chemical building block, or intermediate, in the synthesis of more complex molecules. Its aromatic ring can undergo further substitution reactions, while the carboxylate and sulfonate groups offer sites for a variety of chemical transformations.

Intermediate in Dye and Pigment Synthesis

This compound serves as a key intermediate in the synthesis of certain classes of dyes, particularly sulfonated azo dyes. The presence of the sulfonate group is critical for enhancing the water solubility of the final dye product, which is a crucial property for dyeing processes, especially in the textile industry.

The general synthetic route involves the diazotization of an aromatic amine, which is then coupled with a suitable coupling component. This compound can be utilized in various ways within this process. For instance, it can be chemically modified to introduce a primary amine group onto the aromatic ring, which can then be diazotized. The resulting diazonium salt is a reactive intermediate that readily couples with electron-rich aromatic compounds, such as phenols or anilines, to form the characteristic azo chromophore (-N=N-). The sulfonate group, being relatively inert under these reaction conditions, is carried through to the final dye molecule.

The inclusion of the sulfonate group from the this compound precursor not only improves solubility but can also influence the final color and fastness properties of the dye.

Precursor for Advanced Aromatic Sulfonates

The chemical structure of this compound makes it a logical precursor for the synthesis of advanced aromatic sulfonates, including certain types of sulfonated polymers. In this context, the entire molecule can act as a monomer or a modifying agent in polymerization reactions.

For example, the carboxylate group can be converted into other functional groups, such as an ester or an amide, which can then participate in condensation polymerization reactions. The resulting polymer would have pendant sulfonate groups along its backbone, imparting ion-exchange properties and enhanced hydrophilicity. Such sulfonated polymers are of significant interest for applications in areas like membrane technology (for water purification or fuel cells), and as specialty ion-exchange resins.

While direct, large-scale industrial examples of using this compound for this specific purpose are not widely documented in academic literature, the principles of polymer chemistry support its potential in this area. The synthesis of sulfonated poly(arylene ether sulfone)s, for example, often involves the use of sulfonated monomers to introduce ionic character into the polymer chain. researchgate.netkaist.ac.kr

Analytical Methodologies for the Characterization and Study of Potassium;4 Sulfobenzoate in Research

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is fundamental to the molecular-level investigation of potassium 4-sulfobenzoate (B1237197), providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of potassium 4-sulfobenzoate. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework. emerypharma.com

¹H NMR Spectroscopy: In ¹H NMR, the protons of the benzene (B151609) ring of potassium 4-sulfobenzoate exhibit characteristic chemical shifts and coupling patterns. The aromatic protons typically appear as two distinct sets of doublets in the downfield region of the spectrum (around 7.5-8.5 ppm), a pattern characteristic of a 1,4-disubstituted benzene ring. The integration of these signals confirms the presence of four aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. It shows distinct signals for each unique carbon atom in the molecule, including the carboxylate carbon, the sulfonated carbon, the two sets of equivalent aromatic carbons, and the quaternary aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carboxylate carbon signal appears significantly downfield. chemicalbook.com

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. wikipedia.orglibretexts.org

COSY spectra reveal correlations between coupled protons, confirming the ortho-relationship of adjacent protons on the aromatic ring. emerypharma.com

HSQC spectra correlate proton signals with the signals of the carbon atoms they are directly attached to, allowing for definitive assignment of the protonated aromatic carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the structure by showing correlations between protons and carbons that are two or three bonds away, confirming the placement of the carboxylate and sulfonate groups on the aromatic ring. youtube.com

Table 1: Typical NMR Spectral Data for the 4-Sulfobenzoate Anion

| Technique | Atom/Group | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (ortho to -COO⁻) | ~8.0 - 8.2 | Doublet |

| ¹H NMR | Aromatic Protons (ortho to -SO₃⁻) | ~7.8 - 8.0 | Doublet |

| ¹³C NMR | Carboxylate Carbon (-COO⁻) | ~170 - 175 | Quaternary |

| ¹³C NMR | Sulfonated Carbon (C-SO₃⁻) | ~145 - 150 | Quaternary |

| ¹³C NMR | Aromatic CH (ortho to -COO⁻) | ~130 - 132 | Methine |

| ¹³C NMR | Aromatic CH (ortho to -SO₃⁻) | ~126 - 128 | Methine |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in potassium 4-sulfobenzoate. crimsonpublishers.com These methods probe the vibrational modes of molecules, providing a unique "fingerprint" for the compound. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of potassium 4-sulfobenzoate displays characteristic absorption bands corresponding to its functional groups. Strong, sharp peaks associated with the sulfonate group (SO₃⁻) are typically observed for the asymmetric and symmetric stretching modes, generally in the regions of 1250-1120 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The carboxylate group (-COO⁻) also shows strong characteristic absorptions for its asymmetric and symmetric stretches, typically around 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively. researchgate.net Aromatic C-H and C=C stretching vibrations also appear in their expected regions. mdpi.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. libretexts.org The aromatic ring vibrations of potassium 4-sulfobenzoate are particularly Raman active, showing strong signals in the fingerprint region. mdpi.com The symmetric stretching of the sulfonate group also gives rise to a distinct Raman band. This technique is especially useful for analyzing samples in aqueous solutions. crimsonpublishers.com

Table 2: Key Vibrational Frequencies for Potassium 4-Sulfobenzoate

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1610 - 1550 | Weak |

| Carboxylate (-COO⁻) | Symmetric Stretch | 1440 - 1360 | Moderate |

| Sulfonate (-SO₃⁻) | Asymmetric Stretch | 1250 - 1120 | Moderate |

| Sulfonate (-SO₃⁻) | Symmetric Stretch | 1070 - 1030 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of potassium 4-sulfobenzoate and for obtaining structural information through the analysis of its fragmentation patterns.

Using soft ionization techniques like Electrospray Ionization (ESI), the intact 4-sulfobenzoate anion can be readily observed in the negative ion mode at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.00 g/mol ). fda.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion. For the 4-sulfobenzoate anion, a characteristic fragmentation pathway is the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da), which is a common fragmentation for aromatic sulfonates. researchgate.netnih.gov This fragmentation provides direct evidence for the presence and location of the sulfonate group.

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic methods are essential for separating potassium 4-sulfobenzoate from impurities, starting materials, or other components in a complex research mixture, as well as for its precise quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of potassium 4-sulfobenzoate and for monitoring the progress of chemical reactions. thermofisher.com

Methodology: Reversed-phase HPLC (RP-HPLC) is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase. sigmaaldrich.com The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier such as acetonitrile (B52724) or methanol. An acidic buffer is commonly used to ensure the consistent ionization state of the analyte. ekb.eg

Detection: Since the benzene ring contains a chromophore, UV detection is a simple and effective method for detecting potassium 4-sulfobenzoate as it elutes from the column. scispace.com The absorbance is typically monitored at a wavelength where the compound exhibits a maximum, often in the range of 220-280 nm.

Application: By analyzing the chromatogram, the purity of a sample can be determined by comparing the peak area of the main compound to the total area of all peaks. HPLC is also invaluable for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products over time.

Ion chromatography is a specialized form of HPLC that is particularly well-suited for the analysis of ionic species like the 4-sulfobenzoate anion. chromatographyonline.com It is a highly sensitive and selective method for detecting and quantifying sulfonates. nih.govresearchgate.net

Methodology: This technique uses an ion-exchange column as the stationary phase. nih.gov For an anionic analyte like 4-sulfobenzoate, an anion-exchange column is used. The mobile phase, or eluent, is an aqueous buffer solution that competes with the analyte for the active sites on the column, facilitating separation. google.com

Detection: The most common detector used in ion chromatography is a conductivity detector. chromatographyonline.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte. thermofisher.com

Application: Ion chromatography is exceptionally useful for quantifying low levels of potassium 4-sulfobenzoate in aqueous research samples and for separating it from other inorganic or organic anions that might be present in the matrix. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Polymorphism Studies

X-ray Diffraction (XRD) is a primary analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a sample of the material, and the resulting diffraction pattern is recorded. The angles and intensities of the diffracted beams provide detailed information about the three-dimensional arrangement of atoms within the crystal lattice.

Powder XRD is another application of this technique, used to identify the crystalline phases present in a bulk sample and can be used to study polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and powder XRD is a crucial tool for identifying and distinguishing between these forms. While specific polymorphs of potassium;4-sulfobenzoate are not documented in available literature, any study of its solid-state chemistry would involve XRD to confirm the phase purity of the material.

Hypothetical Crystallographic Data for this compound This table is illustrative of the data that would be obtained from a single-crystal XRD experiment. No published data is currently available.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 7.8 |

| c (Å) | 12.3 |

| β (°) | 95.5 |

| Volume (ų) | 1002 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Material Stability Studies

Thermal analysis techniques are essential for investigating the effects of temperature on a material's physical and chemical properties. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to assess the thermal stability of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA curve plots mass loss against increasing temperature. For this compound, TGA would be used to determine the temperature at which it begins to decompose. The resulting data would indicate the onset temperature of thermal decomposition and the temperature of maximum decomposition rate. The percentage of mass lost during decomposition can be correlated with the loss of specific molecular fragments, providing insight into the decomposition pathway. If the compound were a hydrate, TGA would clearly show an initial mass loss step corresponding to the loss of water molecules.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A DSC thermogram reveals thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC would identify the melting point and any solid-solid phase transitions that might occur upon heating. Endothermic peaks typically represent melting or desorption processes, while exothermic peaks can indicate crystallization or decomposition. When used in conjunction with TGA, DSC provides a comprehensive profile of the material's behavior at elevated temperatures.

Hypothetical Thermal Analysis Data for this compound This table presents potential results from TGA and DSC analyses, illustrating the type of information these techniques provide. No published data is currently available.

| Analysis Technique | Observation | Hypothetical Temperature (°C) | Interpretation |

|---|---|---|---|

| TGA | Onset of Decomposition (Tonset) | 350 | Temperature at which significant mass loss begins. |

| TGA | Total Mass Loss | 55% at 600°C | Indicates the extent of decomposition into volatile products. |

| DSC | Endothermic Peak | >400 | Suggests decomposition rather than a distinct melting point. |

Computational and Theoretical Chemistry Studies of Potassium;4 Sulfobenzoate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure and reactivity of molecules. DFT has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nih.gov These calculations provide a detailed picture of how electrons are distributed within the 4-sulfobenzoate (B1237197) anion, which is crucial for understanding its chemical behavior, stability, and interaction with other species. By mapping the electron density, one can identify regions of the molecule that are electron-rich or electron-deficient, predicting sites susceptible to electrophilic or nucleophilic attack.

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For the 4-sulfobenzoate anion, this involves determining the rotational barriers around the single bonds, particularly the C-C bond connecting the carboxylate group and the C-S bond connecting the sulfonate group to the benzene (B151609) ring. Geometry optimization calculations are then used to find the lowest energy structure, which corresponds to the most stable conformation. qmul.ac.uk

For the 4-sulfobenzoate anion, the phenyl ring is expected to be planar. The key structural questions involve the orientation of the carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups relative to this ring. Computational studies on similar aromatic acids are used to determine these parameters. Optimization calculations, typically using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.net While specific published data for the isolated potassium 4-sulfobenzoate is limited, the expected optimized geometry would feature significant delocalization of charge across the carboxylate and sulfonate groups.

Table 1: Predicted Molecular Geometry Parameters for the 4-Sulfobenzoate Anion (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.78 Å |

| S-O (average) | ~1.49 Å | |

| C-C (carboxyl) | ~1.51 Å | |

| C-O (average) | ~1.26 Å | |

| Bond Angle | O-S-O (average) | ~113° |

| O-C-O | ~125° | |

| Dihedral Angle | C-C-S-O | ~0°/180° |

| Note: These are representative values based on DFT calculations of similar functionalized benzene derivatives. Specific values would require a dedicated computational study. |

DFT calculations are highly effective at predicting vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic frequencies corresponding to the vibrational modes of the optimized molecular geometry, a theoretical spectrum can be generated. researchgate.net These predicted frequencies can then be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. This comparison helps to validate the computational model and allows for a detailed assignment of the experimental spectral bands to specific molecular vibrations. nih.gov

For 4-sulfobenzoate, characteristic vibrational modes would include:

Symmetric and asymmetric stretching of the S-O bonds in the sulfonate group.

Symmetric and asymmetric stretching of the C-O bonds in the carboxylate group.

Stretching and bending modes of the C-H bonds on the aromatic ring.

Vibrations corresponding to the benzene ring skeleton.

Discrepancies between calculated and experimental frequencies often arise from the fact that calculations typically model a single molecule in the gas phase, whereas experiments are often conducted on solid samples where intermolecular interactions (like ionic bonding with K⁺ and hydrogen bonding) are significant. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 4-Sulfobenzoate

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

| SO₃⁻ Asymmetric Stretch | ~1200 cm⁻¹ | ~1195 cm⁻¹ |

| SO₃⁻ Symmetric Stretch | ~1045 cm⁻¹ | ~1040 cm⁻¹ |

| COO⁻ Asymmetric Stretch | ~1590 cm⁻¹ | ~1585 cm⁻¹ |

| COO⁻ Symmetric Stretch | ~1390 cm⁻¹ | ~1395 cm⁻¹ |

| Aromatic C-H Stretch | ~3070 cm⁻¹ | ~3065 cm⁻¹ |

| Note: These values are illustrative. A direct comparison requires specific experimental and computational studies on potassium 4-sulfobenzoate. |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For potassium 4-sulfobenzoate in an aqueous solution, MD simulations can provide invaluable insights into its behavior at the molecular level. rsc.org These simulations model the interactions between the 4-sulfobenzoate anions, potassium cations, and surrounding water molecules.

Key insights from MD simulations include:

Hydration Structure: Determining the structure of water molecules around the anion and cation (the hydration shell). MD can reveal the number of water molecules in the first hydration shell and their average distance and orientation relative to the sulfonate and carboxylate groups. Studies on similar ions like sulfate (B86663) show that they have well-defined hydration shells that influence their properties. bibliotekanauki.pl

Ion Pairing: Investigating the tendency of the potassium cation and 4-sulfobenzoate anion to form contact ion pairs or solvent-separated ion pairs in solution.

Transport Properties: Calculating dynamic properties such as the diffusion coefficient of the ions, which describes their mobility in the solution. nih.gov

Micelle Formation: As an amphiphilic molecule (having both hydrophilic and hydrophobic parts), 4-sulfobenzoate could potentially form aggregates or micelles at higher concentrations, a behavior that MD simulations are well-suited to explore. rsc.org

The accuracy of MD simulations depends heavily on the quality of the force field used, which defines the potential energy of the system based on the positions of its particles.

Mechanistic Modeling of Reactions Involving Potassium;4-Sulfobenzoate

Computational chemistry can be used to model the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. researchgate.net For a molecule like 4-sulfobenzoate, mechanistic modeling could explore reactions at either the carboxylate or the sulfonate functional groups. This typically involves using DFT to map the potential energy surface of a reaction.

Key aspects of mechanistic modeling include:

Locating Transition States: Identifying the highest energy point along the reaction pathway, known as the transition state. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: Determining the energy barrier (activation energy) that must be overcome for the reaction to proceed. This allows for the prediction of reaction rates.

Investigating Reaction Pathways: Comparing different possible pathways for a reaction to determine the most favorable one.

For instance, one could model the esterification of the carboxylate group or a nucleophilic substitution reaction at the sulfonate group. While specific computational studies on the reaction mechanisms of potassium 4-sulfobenzoate are not widely available, the established methodologies are readily applicable to investigate its reactivity. escholarship.org

Applications of Computational Chemistry in Material Design Incorporating Sulfobenzoates

Computational chemistry is a cornerstone of modern materials science, enabling the rational design of new materials with desired properties. rsc.orgnih.gov The 4-sulfobenzoate anion, with its rigid aromatic structure and two distinct functional groups, is an excellent candidate as a building block (linker) for creating coordination polymers and metal-organic frameworks (MOFs).

Computational methods can accelerate the design of such materials by:

Predicting Crystal Structures: Simulating how sulfobenzoate linkers and metal ions will self-assemble to form crystalline structures.

Screening Properties: Calculating properties of hypothetical materials, such as porosity (for gas storage applications), electronic band structure (for semiconductor applications), and mechanical stability, before they are synthesized. hilarispublisher.com

Understanding Host-Guest Interactions: Modeling how small molecules might interact with the pores of a sulfobenzoate-based MOF, which is crucial for applications in separation or catalysis.

For example, 4-sulfobenzoic acid potassium salt has been used as an intercalating compound to improve the exfoliation of clay in the synthesis of polymer nanocomposites. sigmaaldrich.com Computational modeling could be used to understand the interactions between the sulfobenzoate, the clay layers, and the polymer matrix, helping to optimize the material's properties.

Environmental Aspects of Aromatic Sulfonates: Degradation and Fate Academic Perspective

Biodegradation Pathways of Sulfonated Aromatic Compounds by Microbial Systems

The microbial degradation of sulfonated aromatic compounds is a critical process for their removal from the environment. Many of these xenobiotic compounds are resistant to degradation, but specific microbial strains have evolved enzymatic systems capable of breaking them down. scispace.com The biodegradability of these compounds is often limited, and they may not be effectively eliminated in conventional wastewater treatment plants. nih.gov

Microbial attack on aromatic sulfonates can proceed through several initial steps, primarily involving the desulfonation of the aromatic ring. This is a key step as the sulfonate group increases the water solubility of the compound and makes it more resistant to microbial degradation. Bacteria and microalgae have been identified as key players in this process. oup.comnih.gov

Key Microbial Processes:

Desulfonation: The primary challenge for microbial degradation is the cleavage of the carbon-sulfur (C-S) bond. Specialized bacteria can utilize sulfonates as a source of sulfur for growth. This process, known as desulfonation, releases the sulfur as sulfite, which can then be assimilated by the cell. oup.com

Ring Cleavage: Following desulfonation, the resulting aromatic compound (e.g., a phenol (B47542) or a benzoate) is typically degraded through well-established aerobic or anaerobic pathways. This involves enzymatic ring hydroxylation followed by cleavage, leading to intermediates that can enter central metabolic pathways like the Krebs cycle.

One of the well-studied examples of a related compound is the degradation of linear alkylbenzene sulfonates (LAS). The degradation of LAS results in the formation of sulfophenylcarboxylates (SPCs), which are then mineralized. nih.govbohrium.com In the bacterium Comamonas testosteroni KF-1, a specific enzymatic pathway has been identified for the degradation of an SPC intermediate. This pathway involves a Baeyer-Villiger monooxygenase (BVMO) and an esterase, which sequentially convert 4-sulfoacetophenone into 4-sulfophenol and acetate. nih.govbohrium.com This illustrates the recruitment of versatile enzyme families for the breakdown of these xenobiotic compounds. nih.gov

Microalgae, such as Scenedesmus obliquus, have also demonstrated the ability to desulfonate compounds like 1-naphthalene sulfonate, liberating 1-naphthol (B170400) and sulfite. This suggests that consortia of algae and bacteria may work synergistically to accelerate the degradation of these pollutants in the environment. oup.com

Table 1: Examples of Microbial Systems and Enzymes in Aromatic Sulfonate Degradation

| Microorganism/System | Compound Type | Key Enzymes/Process | Metabolic Products | Reference |

|---|---|---|---|---|

| Comamonas testosteroni KF-1 | Sulfophenylcarboxylates (SPCs) | Baeyer-Villiger monooxygenase (BVMO), Esterase | 4-Sulfophenol, Acetate | nih.gov, bohrium.com |

| Scenedesmus obliquus (Microalga) | 1-Naphthalene sulfonate | Desulfonation | 1-Naphthol, Sulfite | oup.com |

| Mixed Bacterial Cultures | Dodecyl Benzene (B151609) Sulfonate | Desulfonation | Inorganic sulfur compounds | nih.gov |

| Pseudomonas paucimobilis | Sulfanilic acid | Biodegradation | Not specified | core.ac.uk |

Research on Environmental Monitoring of Sulfonates in Aquatic and Terrestrial Systems

Monitoring the presence and concentration of aromatic sulfonates in the environment is essential for assessing their potential impact. Due to their polarity and water solubility, these compounds can be transported in aquatic systems and may be found in surface water, groundwater, and wastewater. nih.govresearchgate.net

The detection of these compounds requires sophisticated analytical techniques capable of identifying and quantifying them at low concentrations. nih.gov

Analytical Methods: Several advanced analytical methods are employed for the detection of sulfonates in environmental matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for analyzing polar aromatic sulfonates. It separates the compounds in a sample using liquid chromatography and then detects and identifies them based on their mass-to-charge ratio using mass spectrometry. nih.govresearchgate.net High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is particularly effective. nih.gov

Ion Chromatography: This method is suitable for separating and quantifying ions, including sulfonates. It has been used to measure sulfur dioxide and S-sulfonates in various samples. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for highly polar sulfonates, GC-MS can be used for less polar or derivatized aromatic compounds. swri.org

Environmental Occurrence: Monitoring studies have detected various sulfonated compounds in different environmental compartments.

Wastewater and Surface Waters: Aromatic sulfonates are frequently detected in wastewater treatment plant effluents and in receiving surface waters, as they are often not completely removed during treatment. nih.govnih.gov For example, concentrations of related compounds like acesulfame (B1210027) potassium in wastewater and surface water are generally in the low parts per billion (ppb) range. nih.gov

Soils and Sediments: While their high water solubility can lead to mobility, sulfonates can adsorb to soil and sediment particles. The long-term application of wastewater containing these compounds can lead to their accumulation in terrestrial systems. scispace.comresearchgate.net

Biota: The potential for bioaccumulation in aquatic and terrestrial organisms is also a concern, and methods have been developed to extract and measure these compounds in biological tissues. researchgate.netresearchgate.net

Table 2: Analytical Methods for Environmental Monitoring of Sulfonates

| Analytical Technique | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS | Analysis of polar aromatic sulfonates in industrial waste and aquatic environments. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Detection of a wide range of organic pollutants in water with high selectivity. | nih.gov |

| Ion Chromatography | IC | Measurement of sulfur dioxide and S-sulfonates in air and other samples. | cdc.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile organic compounds in environmental samples. | swri.org |

Considerations for Sustainable Design in Sulfobenzoate-Containing Materials

The principles of sustainable design, particularly the "Safe-and-Sustainable-by-Design" (SSbD) framework, are becoming increasingly important in the chemical industry to minimize the environmental impact of products throughout their lifecycle. rsc.orgeuropa.eu This approach involves designing chemicals, materials, and products to be safe for humans and the environment, while also being sustainable from a resource and energy perspective. researcher.life

Applying the SSbD framework to sulfobenzoate-containing materials would involve several key considerations:

Designing for Degradability: Modifying the chemical structure of sulfobenzoates to enhance their biodegradability without compromising their function is a primary goal. This could involve introducing chemical bonds that are more easily cleaved by common microbial enzymes.

Reducing Toxicity: The design process should aim to minimize the inherent toxicity of the compound and its potential degradation products to aquatic and terrestrial organisms. horizon-europe.gouv.fr This involves understanding the structure-activity relationships that govern toxicity.

Lifecycle Assessment: A holistic view of the material's lifecycle is crucial. This includes considering the environmental impact of raw material extraction, the energy efficiency of the manufacturing process, the potential for release during use, and the end-of-life options, such as recycling or safe degradation. researcher.lifestudioswarch.com

Use of Bio-based Feedstocks: Exploring the use of renewable, bio-based raw materials instead of fossil fuels for the synthesis of sulfobenzoates can contribute to a more sustainable product profile. horizon-europe.gouv.fr

Minimizing Environmental Exposure: For applications where sulfobenzoates are used, the design of the final product should aim to minimize their release into the environment. This could involve creating more durable materials or products where the compound is more tightly bound.

By integrating these sustainable design principles at an early stage of research and development, it is possible to create new sulfobenzoate-containing materials that provide the desired functionality with a significantly reduced environmental footprint. rsc.org

Future Research Directions and Emerging Challenges in Potassium;4 Sulfobenzoate Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The traditional synthesis of sulfobenzoic acids often involves multi-step processes that may not align with modern principles of green chemistry. A significant future challenge lies in developing new synthetic pathways that maximize atom economy and chemoselectivity . Researchers are focusing on catalytic systems that can achieve direct C-H functionalization/sulfonation of benzoic acid, thereby eliminating steps and reducing waste.

Key research objectives include:

Catalyst Design: Developing novel transition-metal or organocatalysts for the direct and regioselective sulfonation of benzoic acid precursors. The goal is to achieve high yields of the para-isomer (4-sulfobenzoate) with minimal formation of ortho and meta isomers.

Alternative Sulfonating Agents: Investigating the use of less hazardous and more efficient sulfonating agents to replace traditional reagents like fuming sulfuric acid.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of potassium;4-sulfobenzoate (B1237197). This approach can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher selectivity, improved safety, and easier scalability.

Biocatalysis: Exploring enzymatic routes for sulfonation, which could offer unparalleled selectivity under mild, aqueous conditions, representing the pinnacle of green synthesis.

The concept of "step economy" is central to this research, aiming to reduce the number of synthetic transformations, which directly impacts material consumption, energy usage, and waste generation. nih.gov

Exploration of New Applications in Advanced Functional Materials (e.g., Energy, Catalysis)

The unique molecular structure of potassium;4-sulfobenzoate, featuring both a carboxylate and a sulfonate group, makes it an intriguing building block for advanced functional materials.

Energy Storage: With growing interest in alternatives to lithium-ion batteries, potassium-ion batteries (PIBs) are a promising area of research due to the natural abundance of potassium. oaepublish.comresearchgate.net A key challenge in PIBs is the large ionic radius of K+, which causes significant volume changes and sluggish kinetics in electrode materials. oaepublish.comresearchgate.net Organic electrode materials derived from this compound could offer a solution. The aromatic core can provide electrochemical activity, while the polar sulfonate and carboxylate groups can facilitate K+ ion transport and improve stability. Future research will involve designing and synthesizing polymers or metal-organic frameworks (MOFs) using this compound as a key ligand to create robust and high-capacity anodes or cathodes for PIBs. oaepublish.com

Catalysis: The compound's functional groups are excellent coordinating ligands for metal ions. This opens up possibilities for its use in:

Homogeneous Catalysis: As a water-soluble ligand for transition-metal catalysts, enabling reactions in aqueous media, which is a key aspect of green chemistry.

Heterogeneous Catalysis: As an organic linker to construct highly porous and stable MOFs. These MOFs could be designed to have specific catalytic sites within their pores, enabling applications in gas separation, chemical sensing, and size-selective catalysis. Research in this area focuses on controlling the porosity and functionality of the resulting frameworks.

Integration of this compound into Bio-inspired and Sustainable Chemical Technologies

The principles of sustainability and circular economy are increasingly guiding chemical research. bath.ac.uk Integrating this compound into these frameworks presents a significant opportunity.

Bio-inspired Materials: Nature utilizes a limited set of building blocks to create materials with remarkable properties. mpg.demdpi.com Researchers are exploring how molecules like this compound can be used in self-assembly processes to create hierarchically structured materials that mimic natural systems, such as materials with tailored wettability or photonic properties. mpg.dersc.org

Renewable Feedstocks: A long-term goal is to move away from petrochemical feedstocks. Future research will investigate synthetic pathways to produce benzoic acid derivatives from biomass, which would make the entire lifecycle of this compound-based products more sustainable. bath.ac.uk

Degradable and Recyclable Polymers: The compound can be used as a functional monomer in polymerization reactions. The ionic sulfonate groups can be designed to act as trigger points for controlled degradation or to facilitate easier recycling and recovery of the monomer, contributing to a circular materials economy.

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

To optimize complex chemical reactions, a deep understanding of reaction mechanisms and kinetics is essential. Advanced in-situ spectroscopic techniques provide a window into reactions as they happen, eliminating the need for sampling and providing real-time data. nih.gov

The application of these techniques to the synthesis and application of this compound is a critical area of future research: